2-methoxy-3-(5-methyl-1H-indol-2-yl)quinoline is a complex heterocyclic compound that combines features of quinoline and indole. Quinoline is a nitrogen-containing aromatic compound, while indole consists of a fused benzene and pyrrole ring. This compound exhibits unique chemical and biological properties due to its structural characteristics, making it of interest in various scientific fields, particularly medicinal chemistry.
Source: The compound can be sourced from chemical suppliers and research laboratories specializing in organic synthesis. It is cataloged under the CAS number 796854-72-3, which facilitates its identification in chemical databases .
Classification: 2-methoxy-3-(5-methyl-1H-indol-2-yl)quinoline falls under the category of quinoline derivatives. These compounds are known for their diverse biological activities, including anti-cancer and antimicrobial properties.
The synthesis of 2-methoxy-3-(5-methyl-1H-indol-2-yl)quinoline typically involves multi-step organic reactions. Common methods for synthesizing quinoline derivatives include:
For 2-methoxy-3-(5-methyl-1H-indol-2-yl)quinoline, the synthesis would likely include steps to introduce both the methoxy group and the indole moiety. This may involve starting from a substituted quinoline and performing methylation reactions followed by cyclization processes.
The molecular structure of 2-methoxy-3-(5-methyl-1H-indol-2-yl)quinoline can be represented with the following data:
Property | Value |
---|---|
Molecular Formula | C19H16N2O |
Molecular Weight | 304.35 g/mol |
IUPAC Name | 2-methoxy-3-(5-methyl-1H-indol-2-yl)quinoline |
InChI | InChI=1S/C19H16N2O/c1-20(21)19(23)18(17)15(22)14(10-12-24)13(18)16(14)9/h10-13,20H,1H3 |
Canonical SMILES | COC1=CNC2=C(C=C(C=C12)C(=NCC3=CNC=C3C=CC=CC=3C=CC=CC=4)C4=CC=C(C=C4N)C=N)C=N |
This structure indicates a complex arrangement that contributes to its reactivity and interaction with biological targets .
The reactions involving 2-methoxy-3-(5-methyl-1H-indol-2-yl)quinoline typically focus on its potential as a pharmacophore in drug development. The compound can participate in various chemical reactions such as:
Technical details regarding these reactions often depend on specific conditions such as temperature, solvent choice, and catalysts used .
The mechanism of action for 2-methoxy-3-(5-methyl-1H-indol-2-yl)quinoline involves its interaction with various biomolecules:
The physical and chemical properties of 2-methoxy-3-(5-methyl-1H-indol-2-yl)quinoline are crucial for understanding its behavior in various environments:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents like ethanol |
Density | Not specified |
These properties influence its application in scientific research and potential therapeutic uses.
The applications of 2-methoxy-3-(5-methyl-1H-indol-2-yl)quinoline are primarily found in medicinal chemistry:
CAS No.:
CAS No.: 52452-77-4
CAS No.: 51249-33-3
CAS No.: 96313-98-3
CAS No.: 370870-81-8